Isopentyl (2R)-Orlistat Tetradecyl Ester

Description

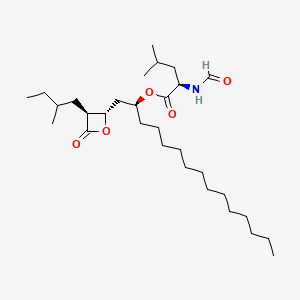

Isopentyl (2R)-Orlistat Tetradecyl Ester (CAS: 1356019-68-5) is a structurally complex ester derivative associated with the synthesis of Orlistat (tetrahydrolipstatin), a pancreatic lipase inhibitor used clinically for obesity management . Its molecular formula is C₃₀H₅₅NO₅, with a molecular weight of 509.78 g/mol . The compound features a tetradecyl (14-carbon) chain and an isopentyl group, distinguishing it from Orlistat and related impurities. It is primarily characterized as a synthetic byproduct or impurity during Orlistat production, with applications in analytical standards for quality control .

Properties

Molecular Formula |

C30H55NO5 |

|---|---|

Molecular Weight |

509.8 g/mol |

IUPAC Name |

[(2S)-1-[(2S,3S)-3-(2-methylbutyl)-4-oxooxetan-2-yl]pentadecan-2-yl] (2R)-2-formamido-4-methylpentanoate |

InChI |

InChI=1S/C30H55NO5/c1-6-8-9-10-11-12-13-14-15-16-17-18-25(35-30(34)27(31-22-32)19-23(3)4)21-28-26(29(33)36-28)20-24(5)7-2/h22-28H,6-21H2,1-5H3,(H,31,32)/t24?,25-,26-,27+,28-/m0/s1 |

InChI Key |

HJYUNNNEBYSZMW-DSBKNIPBSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CC(C)CC)OC(=O)[C@@H](CC(C)C)NC=O |

Canonical SMILES |

CCCCCCCCCCCCCC(CC1C(C(=O)O1)CC(C)CC)OC(=O)C(CC(C)C)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopentyl (2R)-Orlistat Tetradecyl Ester typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of esters like this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Isopentyl (2R)-Orlistat Tetradecyl Ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back into the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.

Common Reagents and Conditions

Acidic Hydrolysis: Requires a strong acid like hydrochloric acid (HCl) and water.

Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide (NaOH).

Reduction: Typically involves LiAlH4 in anhydrous conditions.

Major Products

Hydrolysis: Produces the original carboxylic acid and alcohol.

Reduction: Yields the corresponding alcohol.

Transesterification: Forms a new ester and alcohol.

Scientific Research Applications

Isopentyl (2R)-Orlistat Tetradecyl Ester has various applications in scientific research:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, such as anti-obesity effects due to its structural similarity to Orlistat, a known lipase inhibitor.

Mechanism of Action

The mechanism of action of Isopentyl (2R)-Orlistat Tetradecyl Ester involves its interaction with specific molecular targets. For instance, if it acts as a lipase inhibitor, it would bind to the active site of the enzyme, preventing the breakdown of dietary fats into absorbable free fatty acids and monoglycerides . This inhibition can lead to reduced fat absorption and potential weight loss.

Comparison with Similar Compounds

Orlistat and Its Derivatives

Key Differences :

Other Esters with Similar Alkyl Chains

Key Differences :

- Applications : this compound is distinct from flavoring esters (e.g., isopentyl acetate) and industrial plasticizers (e.g., phthalic acid esters) due to its pharmaceutical synthesis context .

- Biological Role : Unlike natural esters like tetradecyl benzoate, which occur in algae, the tetradecyl ester of Orlistat is entirely synthetic .

Pharmacological and Physicochemical Insights

- Lipase Inhibition: Orlistat inhibits pancreatic lipase with an IC₅₀ of ~0.14 μM, reducing dietary fat absorption .

- Stability and Solubility: The tetradecyl chain enhances lipophilicity, likely reducing aqueous solubility compared to Orlistat. This property aligns with its role as a non-polar synthetic intermediate .

- Analytical Detection : The compound is identified via HPLC, MS, and HNMR , with spectral data confirming its ester linkages and stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.